Droxacin sodium

Quinolone Antibacterial Medicinal Chemistry Structure-Activity Relationship

Droxacin sodium is a synthetic, first-generation quinolone antibiotic featuring a distinct furo[2,3-g]quinoline core rather than the naphthyridine or quinoline scaffolds common to many early quinolones. It functions as a topoisomerase inhibitor, targeting bacterial DNA gyrase and topoisomerase IV.

Molecular Formula C14H12NNaO4
Molecular Weight 281.24 g/mol
CAS No. 57363-13-0
Cat. No. B10859136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroxacin sodium
CAS57363-13-0
Molecular FormulaC14H12NNaO4
Molecular Weight281.24 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=C3CCOC3=C2)C(=O)[O-].[Na+]
InChIInChI=1S/C14H13NO4.Na/c1-2-15-7-10(14(17)18)13(16)9-6-12-8(3-4-19-12)5-11(9)15;/h5-7H,2-4H2,1H3,(H,17,18);/q;+1/p-1
InChIKeyLZWSEFIKDQFKFO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Droxacin Sodium (CAS 57363-13-0): Essential Quinolone Antibiotic for Antibacterial Discovery & Procurement Decision-Making


Droxacin sodium [1] is a synthetic, first-generation quinolone antibiotic featuring a distinct furo[2,3-g]quinoline core rather than the naphthyridine or quinoline scaffolds common to many early quinolones. It functions as a topoisomerase inhibitor, targeting bacterial DNA gyrase and topoisomerase IV [2]. Its sodium salt form is designed to enhance aqueous solubility for biological assays [3]. Chemically, it is 5-ethyl-2,3,5,8-tetrahydro-8-oxofuro[2,3-g]quinoline-7-carboxylic acid sodium salt with a molecular weight of 281.24 g/mol [4].

Furo[2,3-g]quinoline scaffold for quinolone DNA gyrase/topo IV target studies
Sodium salt form supports aqueous solubility in bacterial assays
First-generation quinolone chemotype for antibacterial screening libraries

Why Droxacin Sodium (CAS 57363-13-0) Cannot Be Substituted with Other First-Generation Quinolones for Rigorous Antibacterial Research


Generic substitution among first-generation quinolones is complicated by pronounced structural diversity within the class. Droxacin sodium possesses a furo[2,3-g]quinoline nucleus, which differs fundamentally from the 1,8-naphthyridine skeleton of nalidixic acid and the quinoline cores of oxolinic acid and flumequine [1]. This core variation alters electron distribution and hydrogen-bonding profiles, which can shift antibacterial spectrum, target affinity, and resistance susceptibility. In addition, the sodium salt form provides aqueous solubility advantages over the free acid counterparts, directly affecting assay reproducibility and formulation development [2]. These structural and physicochemical differences render simple one-for-one interchange scientifically invalid.

Furoquinoline core mismatch

Nalidixic acid (1,8-naphthyridine) and oxolinic acid (quinoline) cores differ in electron distribution and H-bonding; target binding and spectrum may shift.

Salt form alters solubility

The sodium salt provides higher aqueous solubility than free acid quinolones; substituting free acid forms may compromise assay reproducibility.

Synthetic route divergence

Patent-sourced furoquinoline synthesis differs from fluoroquinolone routes; direct procurement of later-generation analogs does not guarantee equivalent lead time or cost.

Droxacin Sodium (57363-13-0): Side-by-Side Quantitative Differentiation Against Key Quinolone Analogs


Core Scaffold Distinction: Furo[2,3-g]quinoline vs. 1,8-Naphthyridine and Quinoline Cores

Droxacin sodium is built upon a furo[2,3-g]quinoline nucleus, whereas its closest early-quinolone analogs are based on 1,8-naphthyridine (nalidixic acid) or quinoline (oxolinic acid, flumequine) cores. The fusion of a furan ring to the quinoline system in droxacin introduces an additional oxygen heteroatom into the aromatic plane, altering electronic distribution (computed LogP ~2.4) and hydrogen-bond acceptor count relative to the comparators [1]. This core scaffold difference is a primary determinant of target enzyme binding and antibacterial spectrum, making direct substitution between scaffolds unreliable without experimental validation.

Core Scaffold
Class-level inference
Furo[2,3-g]quinoline vs. naphthyridine/quinoline; CLogP ~2.4 vs. ~0.8
Scaffold difference limits direct analog substitution
Computational descriptors; verify experimentally
Quinolone Antibacterial Medicinal Chemistry Structure-Activity Relationship

Aqueous Solubility Advantage of the Sodium Salt Form Over Free Acid Quinolones

Droxacin sodium is supplied as the sodium carboxylate salt, which typically increases aqueous solubility by 10- to 100-fold compared to the free acid form of quinolones [1]. In standard shake-flask solubility assays, sodium salts of quinolone carboxylic acids commonly achieve solubility > 5 mg/mL in phosphate-buffered saline (pH 7.4), whereas the corresponding free acids (e.g., droxacin free acid, nalidixic acid) exhibit solubility often below 0.1 mg/mL [2]. This solubility differential is critical for in vitro antibacterial assays, pharmacokinetic profiling, and intravenous formulation development.

Aqueous Solubility
Class-level inference
>50-fold increase for Na salt vs. free acid (class reference)
Avoids solubility-limited assay artifacts
Shake-flask data; compound-specific solubility recommended
Aqueous Solubility Formulation Science Biopharmaceuticals

First-Generation Quinolone Class Potency Spectrum Differentiation Against Gram-Negative Bacteria

As a first-generation quinolone, droxacin sodium exhibits moderate potency against Enterobacteriaceae, with class-level MIC ranges of 0.5–8 µg/mL for E. coli and Klebsiella pneumoniae [1]. Comparators such as nalidixic acid and oxolinic acid show similar MIC ranges (2–8 µg/mL) against Enterobacteriaceae, but droxacin’s furoquinoline scaffold may confer subtle differences in anti-Pseudomonas activity (class-level MICs typically >16 µg/mL for first-generation quinolones) [2]. Direct head-to-head MIC data for droxacin sodium are not available in the open literature; therefore, compound-specific MIC values must be determined experimentally.

Gram-Negative MIC
Class-level inference
E. coli MIC 0.5–8 µg/mL (class estimate)
Supports antibacterial screening library selection
Class-range; compound-specific MICs needed
Antibacterial Activity Gram-Negative Minimum Inhibitory Concentration

Patent-Cited Synthetic Accessibility and Early Research Investment Differentials

Droxacin sodium is referenced in continuation-in-part patent applications from the mid-1970s (e.g., US Pat. 4,008,237) that describe general synthetic routes to 5-alkoxy-furo[2,3-g]quinoline-7-carboxylic acids with antibacterial activity [1]. Comparative synthesis effort for later-generation fluoroquinolones (e.g., ciprofloxacin, levofloxacin) requires additional fluorination and piperazinyl substitution steps, increasing complexity and cost. The relatively concise synthetic pathway for droxacin analogs offers potential cost advantages for large-scale procurement when the intended application fits the first-generation spectrum profile.

Synthetic Complexity
Supporting evidence
Est. 30–50% fewer steps vs. fluoroquinolones (patent route)
May support cost-effective library sourcing
Patent synthesis; actual cost varies
Synthetic Tractability Patent Landscape Procurement Feasibility

Best Research & Industrial Application Scenarios for Droxacin Sodium (CAS 57363-13-0) Based on Evidence


Antibacterial Drug Discovery Screening Libraries

Droxacin sodium is well-suited for inclusion in antibacterial screening libraries targeting DNA gyrase inhibitors. Its furo[2,3-g]quinoline scaffold offers a novel chemotype distinct from standard 1,8-naphthyridine and quinoline hits, enhancing library diversity. [1]

Mechanism-of-Action Reference Compound for Topoisomerase Inhibition Assays

As a known topoisomerase inhibitor, droxacin sodium can serve as a positive control in DNA gyrase supercoiling or topoisomerase IV decatenation assays, particularly when evaluating new chemical entities with potential dual-target inhibition. [2]

Solubility-Aided In Vitro Pharmacology Studies in Aqueous Buffers

The sodium salt form provides superior aqueous solubility, ensuring accurate concentration-response curves in biochemical and microbiological assays, especially when high test concentrations (e.g., >100 µg/mL) are required. [3]

Application
Selection Property
Validation Focus
Antibacterial screening libraries
Furo[2,3-g]quinoline scaffold diversity
Scaffold-based target engagement screening
DNA gyrase/topo IV inhibition studies
Topoisomerase inhibitor mechanism
Comparator assay-response context
Aqueous solubility-reliant assays
Sodium salt solubility profile
Solubility-dependent assay reproducibility
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